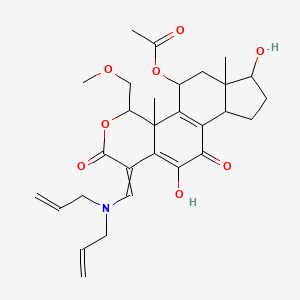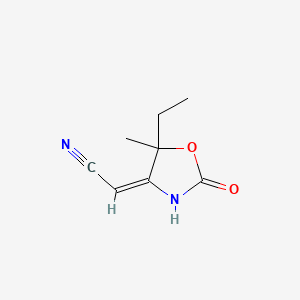![molecular formula C25H30N2O5 B593838 5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one CAS No. 1175077-25-4](/img/structure/B593838.png)
5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one
Overview
Description
5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one, also known as 5-hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromene (5-HMPBPC), is a naturally occurring phenylchromene derivative that has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, anti-tumor, anti-bacterial, and anti-viral activities. In addition, 5-HMPBPC has been shown to inhibit the growth of several types of cancer cells in vitro and in vivo.
Scientific Research Applications
Bioactivity and Anticancer Potential
- Bioactivity : A study synthesized new Mannich bases with substituted piperazines, exhibiting cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Compounds with N-methylpiperazine and other variants showed significant bioactivity (Gul et al., 2019).
Synthesis and Computational Analysis
- Computer-aided Analysis : Another research focused on the synthesis and computer-aided analysis of similar compounds for their role as ligands of the 5-HT6 serotonin receptor. These compounds, particularly with piperazine modifications, showed promise in receptor affinity (Łażewska et al., 2019).
Antimicrobial Applications
- Antimicrobial Activity : Novel synthesized compounds, including those with piperazin-1-yl propoxy and methoxy phenyl groups, showed significant in vitro antibacterial and antifungal activity. This finding highlights the potential of these compounds in antimicrobial applications (Mandala et al., 2013).
Synthesis Methods
- Practical Synthesis Methods : Research has also been conducted on practical methods of synthesizing related compounds, demonstrating efficient synthesis routes for potential pharmacological applications (Ikemoto et al., 2005).
Molecular Properties
- Molecular Structure Determination : Studies have also focused on determining the molecular structure of related compounds, using techniques like 2D NMR, which is crucial for understanding their pharmacological properties (Huber & Kane, 1990).
Cytotoxic Agents
- Cytotoxic Agents : New series of compounds linked to triazole moieties have been synthesized, showing potent cytotoxic activity against various human cancer cell lines. This points to their potential as antitumor agents (Liu et al., 2017).
properties
IUPAC Name |
5-hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-26-11-13-27(14-12-26)10-6-7-15-31-22-17-20(29)23-19(28)16-21(18-8-4-3-5-9-18)32-25(23)24(22)30-2/h3-5,8-9,16-17,29H,6-7,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGYSEWPMDWBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)








![20-ethyl-1alpha,6beta,14alpha,16beta-tetramethoxy-4-[[[2-[(3S)-3-methyl-2,5-dioxo-1-pyrrolidinyl]benzoyl]oxy]methyl]-aconitane-7,8-diol,2-hydroxy-1,2,3-propanetricarboxylate](/img/structure/B593776.png)
